molecular formula C16H16N4 B13892159 5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine

5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine

Cat. No.: B13892159
M. Wt: 264.32 g/mol
InChI Key: CHTGDLQFMJLOKF-UHFFFAOYSA-N
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Description

5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine: is a heterocyclic compound that features a quinoline and pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine typically involves the construction of the quinoline and pyrimidine rings followed by their subsequent coupling. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, microwave-assisted synthesis) can be employed to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of 5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases by binding to their ATP-binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine is unique due to its combined quinoline and pyrimidine structure, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a versatile therapeutic agent .

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

5-propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine

InChI

InChI=1S/C16H16N4/c1-10(2)14-15(19-9-20-16(14)17)12-6-5-11-4-3-7-18-13(11)8-12/h3-10H,1-2H3,(H2,17,19,20)

InChI Key

CHTGDLQFMJLOKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CN=C1N)C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

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